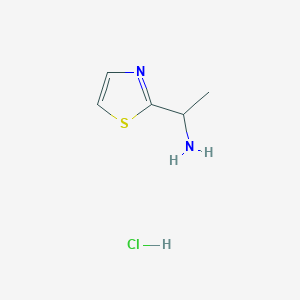
4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, commonly known as CPB, is a chemical compound that has been widely used in scientific research due to its unique properties. CPB is a benzothiazole derivative that belongs to the class of piperazine compounds. It has a molecular weight of 355.88 g/mol and a chemical formula of C20H19ClN4S.
Mécanisme D'action
The mechanism of action of CPB is not fully understood, but it is thought to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also thought to affect the levels of certain neurotransmitters in the brain, which may be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
CPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to affect the levels of certain neurotransmitters in the brain, which may be responsible for its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPB in lab experiments is that it is a relatively stable compound that can be easily synthesized. It also has a high degree of selectivity for certain enzymes and receptors, which makes it a useful tool for studying their functions. One limitation of using CPB in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving CPB. One area of research is the development of new anticancer agents based on the structure of CPB. Another area of research is the development of new antidepressant and anxiolytic agents based on the mechanism of action of CPB. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CPB and its potential uses in other areas of medicine.
Méthodes De Synthèse
CPB can be synthesized using a variety of methods, including the reaction of 4-chloro-2-aminobenzothiazole with 4-phenylpiperazine in the presence of a suitable catalyst. Other methods include the reaction of 4-chloro-2-aminobenzothiazole with N-phenylpiperazine in the presence of a reducing agent.
Applications De Recherche Scientifique
CPB has been extensively used in scientific research due to its unique properties. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. CPB has also been studied for its potential use as an antidepressant and anxiolytic agent, as it has been shown to have an effect on the central nervous system.
Propriétés
IUPAC Name |
4-chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c18-14-7-4-8-15-16(14)19-17(22-15)21-11-9-20(10-12-21)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUSOUZKMFKPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/no-structure.png)
![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)



![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)

![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)


